molecular formula C7H4FN B12422539 4-Fluorobenzonitrile-13C6

4-Fluorobenzonitrile-13C6

Cat. No.: B12422539
M. Wt: 127.068 g/mol
InChI Key: AEKVBBNGWBBYLL-ZFJHNFROSA-N
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Description

4-Fluorobenzonitrile-13C6: is a compound where the benzene ring is substituted with a fluorine atom at the para position and a nitrile group at the meta position. The “13C6” denotes that all six carbon atoms in the benzene ring are isotopically labeled with carbon-13, a stable isotope of carbon. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling which aids in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzonitrile-13C6 typically involves the isotopic labeling of benzene with carbon-13, followed by the introduction of the fluorine and nitrile groups. One common method involves the following steps:

    Isotopic Labeling: Benzene is labeled with carbon-13 through a series of reactions involving carbon-13 labeled precursors.

    Fluorination: The labeled benzene is then subjected to electrophilic aromatic substitution to introduce the fluorine atom at the para position.

    Nitrile Introduction: Finally, the nitrile group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Isotopic Labeling: Large quantities of benzene are isotopically labeled with carbon-13.

    Fluorination and Nitrile Introduction: The labeled benzene undergoes fluorination and nitrile introduction in large reactors, often using automated systems to ensure precision and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzonitrile-13C6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.

Major Products:

    Oxidation: 4-Fluorobenzoic acid-13C6.

    Reduction: 4-Fluorobenzylamine-13C6.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorobenzonitrile-13C6 is widely used in scientific research due to its isotopic labeling. Some applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and catalysts, as well as in quality control processes.

Mechanism of Action

The mechanism of action of 4-Fluorobenzonitrile-13C6 depends on its specific application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to track its transformation and interaction with various enzymes and molecular targets. The fluorine and nitrile groups can interact with specific enzymes, altering their activity and providing insights into enzyme function and inhibition.

Comparison with Similar Compounds

    4-Fluorobenzonitrile: The non-labeled version of the compound.

    4-Chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.

    4-Bromobenzonitrile: Similar structure but with a bromine atom instead of fluorine.

    4-Iodobenzonitrile: Similar structure but with an iodine atom instead of fluorine.

Comparison: 4-Fluorobenzonitrile-13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in analytical and research applications. The presence of the fluorine atom also imparts specific chemical properties, such as increased stability and reactivity, compared to other halogenated benzonitriles.

Properties

Molecular Formula

C7H4FN

Molecular Weight

127.068 g/mol

IUPAC Name

4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbonitrile

InChI

InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1+1,2+1,3+1,4+1,6+1,7+1

InChI Key

AEKVBBNGWBBYLL-ZFJHNFROSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C#N)F

Canonical SMILES

C1=CC(=CC=C1C#N)F

Origin of Product

United States

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